molecular formula C13H20ClN5 B14891314 N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B14891314
M. Wt: 281.78 g/mol
InChI Key: CJRKOJYCZNKFRI-ROLPUNSJSA-N
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Description

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride is a chemical compound with the molecular formula C13H20ClN5. It is a hydrochloride salt form of a pyrrolopyrimidine derivative, which is often used in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride involves several stepsThe final step involves the methylation of the nitrogen atom and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-methyl-N-[(3S,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its similar compounds .

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);1H/t9-,11-;/m0./s1

InChI Key

CJRKOJYCZNKFRI-ROLPUNSJSA-N

Isomeric SMILES

C[C@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl

Origin of Product

United States

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